N-(6-hydroxyhexyl)-2-methyl-2-propenamide
Overview
Description
N-(6-hydroxyhexyl)-2-methyl-2-propenamide (N6HMP) is an organic compound that is used as an intermediate in the synthesis of various compounds. It is a derivative of hexyl amide and is a colorless liquid with a melting point of -60 °C. N6HMP is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Histone Deacetylase Inhibition
N-(6-hydroxyhexyl)-2-methyl-2-propenamide and its derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are significant in cancer research due to their ability to regulate gene expression. For instance, a study developed a series of N-hydroxy-3-phenyl-2-propenamides, potent enzyme inhibitors, for their potential in treating carcinomas. Specifically, one compound, NVP-LAQ824, showed significant activity in colon and lung tumor models (Remiszewski et al., 2003). Another study synthesized and evaluated N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, derived from the expansion of a HDAC inhibitor scaffold, and found them effective in inhibiting nuclear HDACs and exhibiting antiproliferative activity in vitro (Thaler et al., 2010).
Antitumor and Antiproliferative Properties
The antitumor and antiproliferative properties of related compounds have been a focus area. Studies have looked into different derivatives of N-(6-hydroxyhexyl)-2-methyl-2-propenamide for their potential in inhibiting tumor growth. For example, certain hydroxamates like 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides (APHAs) showed potent inhibitory activity against HDACs and demonstrated antiproliferative properties in cell-based assays (Mai et al., 2003). Another research elaborated on the synthetic HDAC inhibitors based on 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, indicating their role in biological activity enhancement (Mai et al., 2004).
Chemical Characterization
Research has also been conducted on the chemical characterization of similar compounds. For example, a study described the asymmetric unit of crystals of a synthetic equivalent of a natural product related to N-(6-hydroxyhexyl)-2-methyl-2-propenamide, analyzing the molecular structure and the intermolecular hydrogen bonding (Linden et al., 1997). This work is important for understanding the molecular interactions and stability of these compounds.
Other Applications
Further research includes the study of enzyme-assisted synthesis and structural characterization of nitrocatechol glucuronides derived from related compounds, which has implications in medicinal chemistry (Luukkanen et al., 1999). Also, the reduction of acrylamide formation in baked foods using compounds similar to N-(6-hydroxyhexyl)-2-methyl-2-propenamide has been investigated, showing the potential application in food science and safety (Kumar et al., 2014).
properties
IUPAC Name |
N-(6-hydroxyhexyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPRCDPAOOWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxyhexyl)-2-methyl-2-propenamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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